3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one
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Overview
Description
3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a double bond and a ketone functional group. This compound is notable for its unique structure, which includes an ethyloctenyl side chain attached to the cyclopentenone ring.
Preparation Methods
The synthesis of 3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one can be achieved through various synthetic routes. One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate, followed by Claisen condensation, decarboxylation, and isomerization cascades of unsaturated diesters . Another approach is the acid-catalyzed dehydration of cyclopentanediols, which affords cyclopentenone . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Chemical Reactions Analysis
3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to the β-carbon of the enone.
Diels-Alder Reaction: The compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted cyclopentenones and cyclohexene derivatives.
Scientific Research Applications
3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one involves its reactivity as an α-β unsaturated ketone. The compound can undergo nucleophilic conjugate addition, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is facilitated by the electron-withdrawing nature of the ketone group, which makes the β-carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one can be compared with other cyclopentenones such as:
2-Cyclopenten-1-one: A simpler cyclopentenone with only a ketone and an alkene group.
3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one:
The uniqueness of this compound lies in its specific ethyloctenyl side chain, which can impart different chemical and biological properties compared to other cyclopentenones.
Properties
CAS No. |
61800-48-4 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3-(2-ethyloct-1-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C15H24O/c1-3-5-6-7-8-13(4-2)11-14-9-10-15(16)12-14/h11-12H,3-10H2,1-2H3 |
InChI Key |
QUYUTZDTWSGUOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC(=O)CC1)CC |
Origin of Product |
United States |
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